Fumaramic acid

Vue d'ensemble

Description

Fumaramic acid, also known as trans-butenedioic acid, is an organic compound with the chemical formula HO₂CCH=CHCO₂H. It is a white crystalline solid that occurs widely in nature and has a fruit-like taste. This compound is an important intermediate in the citric acid cycle, which is used by cells to produce energy in the form of adenosine triphosphate (ATP) from food. It is found in various plants, fungi, and lichens, and is also produced in human skin when exposed to sunlight .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fumaramic acid can be synthesized through the isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst such as hydrochloric acid or by using non-catalytic methods under specific temperature and pressure conditions . Another method involves the oxidation of succinic acid using the enzyme succinate dehydrogenase .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of maleic acid anhydride. This process is carried out by heating maleic acid anhydride in the presence of water and a catalyst such as vanadyl pyrophosphate (VO)₂P₂O₅ . Additionally, biotechnological production methods using fungi of the genus Rhizopus have been developed to produce this compound from renewable raw materials .

Analyse Des Réactions Chimiques

Isomerization Reactions

Fumaric acid is the trans isomer of butenedioic acid, while maleic acid is the cis isomer. Their interconversion involves catalytic or thermal processes:

-

Non-catalytic isomerization : Maleic acid converts to fumaric acid via hydrothermal treatment with high selectivity (up to 92% yield) . The reaction follows first-order kinetics, with rate constants increasing with temperature (Table 1).

| Temperature (K) | Rate Constant (h⁻¹) | Yield (%) |

|---|---|---|

| 463 | 2.50 | 85 |

| 473 | 4.15 | 88 |

| 483 | 6.21 | 90 |

| 493 | 8.71 | 92 |

| Table 1 : Temperature-dependent rate constants and fumaric acid yields . |

-

Catalytic isomerization : Industrially, maleic anhydride is hydrolyzed to maleic acid, which isomerizes to fumaric acid under acidic conditions .

Addition and Cycloaddition Reactions

Fumaric acid participates in electrophilic additions and serves as a dienophile:

-

Bromination : Reacts with bromine across the double bond to form 2,3-dibromosuccinic acid .

-

Diels-Alder reactions : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered cyclic adducts .

Acid-Base and Esterification Reactions

-

Neutralization : Forms fumarates (salts) with bases. For example, reaction with NaOH produces disodium fumarate .

-

Esterification : Reacts with alcohols to form diesters (e.g., dimethyl fumarate) .

Biochemical Transformations

Fumaric acid is central to the citric acid cycle :

-

Hydration to malate : Catalyzed by fumarase, fumarate reacts with water to form L-malate .

-

Reduction to succinate : In anaerobic conditions, fumarate reductase reduces fumarate to succinate .

Thermochemical Reactions

Competitive Reaction Pathways

Maleic acid, fumaric acid, and malic acid interconvert under hydrothermal conditions (Figure 2) :

-

Maleic acid → Fumaric acid (dominant pathway above 463 K).

-

Fumaric acid → Malic acid (favored at lower temperatures).

-

Maleic acid → Malic acid (minor pathway).

Applications De Recherche Scientifique

Pharmaceutical Applications

Fumaramic acid and its derivatives are primarily utilized in the pharmaceutical industry for their therapeutic properties.

- Psoriasis Treatment : Fumaric acid esters (FAEs) have been effectively used for treating psoriasis. Clinical studies indicate that formulations containing fumaric acid esters lead to significant improvements in patients with moderate to severe psoriasis, with some studies reporting up to 55% of patients achieving clear or nearly clear skin . The mechanism involves immunomodulatory effects that reduce inflammation and skin cell proliferation.

- Multiple Sclerosis : Dimethyl fumarate (DMF), a fumaric acid derivative, is approved for the treatment of relapsing forms of multiple sclerosis. It has demonstrated efficacy in reducing the frequency of relapses and slowing disability progression . Phase II and III clinical trials have shown significant reductions in gadolinium-enhancing lesions on MRI scans, indicating its neuroprotective effects .

- Antifungal Activity : Certain fumarate derivatives exhibit antifungal properties, making them suitable for inclusion in topical formulations aimed at treating skin infections .

- Nutritional Supplements : Iron fumarate is commonly used as an iron supplement due to its high bioavailability and reduced gastrointestinal side effects compared to other iron salts .

Biomedical Research

This compound's role in biomedical research is expanding, particularly concerning its potential as a therapeutic agent.

- Cancer Research : In vivo studies have indicated that fumaric acid may inhibit carcinogenesis across various models. Its derivatives have been investigated for their ability to modulate cellular pathways involved in tumor growth and metastasis .

- Neuroprotection : Research has shown that this compound derivatives could protect against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for diseases like Alzheimer's and Parkinson's .

Industrial Applications

This compound is also employed in various industrial processes due to its chemical stability and reactivity.

- Food Industry : Fumaric acid is utilized as an acidulant and flavoring agent in food products such as beverages, candies, and baked goods. Its ability to enhance flavor while providing a tart taste makes it a valuable additive .

- Polymer Production : The compound is used in the production of resins and polymers, contributing to materials that require heat resistance. Its derivatives can improve the mechanical properties of polymer matrices, making them suitable for various applications including coatings and adhesives .

Case Study 1: Efficacy of Fumaric Acid Esters in Psoriasis Treatment

A retrospective review involving 58 patients treated with fumaric acid esters showed a significant improvement in psoriasis symptoms. The study noted that 55% of patients experienced noticeable improvements, with some achieving clear skin after treatment. However, adverse effects such as abdominal pain and lymphocytopenia were reported, necessitating careful patient monitoring during therapy .

Case Study 2: Dimethyl Fumarate in Multiple Sclerosis

In a phase II clinical trial involving patients with relapsing-remitting multiple sclerosis, dimethyl fumarate was found to significantly reduce the number of active lesions on MRI scans compared to placebo over 24 weeks. This study highlighted the drug's potential as a long-term treatment option for managing multiple sclerosis symptoms effectively .

Mécanisme D'action

Fumaramic acid exerts its effects through various molecular targets and pathways:

Enzymatic Activity: Acts as a substrate for succinate dehydrogenase in the citric acid cycle, leading to the production of ATP.

Anti-inflammatory Effects: this compound esters disrupt the binding of Keap1 to Nrf2, leading to the activation of antioxidant response genes.

Immunomodulation: Modulates cytokine expression and inhibits keratinocyte proliferation.

Comparaison Avec Des Composés Similaires

- Maleic Acid

- Succinic Acid

- Crotonic Acid

- Fumaryl Chloride

- Fumaronitrile

- Dimethyl Fumarate

- Ammonium Fumarate

- Iron (II) Fumarate

Fumaramic acid’s stability and unique reactivity make it a valuable compound in various applications, distinguishing it from its similar counterparts.

Activité Biologique

Fumaramic acid, a derivative of fumaric acid, has garnered attention in recent years for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound is structurally related to fumaric acid, which is known for its role in the tricarboxylic acid (TCA) cycle. Its biological activity is primarily attributed to its ability to modulate immune responses and exert anti-inflammatory effects. The compound has been shown to influence several pathways:

- Cytokine Modulation : this compound increases levels of anti-inflammatory cytokines such as IL-10 while reducing pro-inflammatory cytokines like TNF-alpha and IL-6 .

- Inhibition of Cellular Proliferation : Studies indicate that this compound can inhibit DNA and protein synthesis, leading to reduced cellular proliferation, particularly in psoriatic lesions .

- Neuroprotective Effects : this compound esters have demonstrated neuroprotective properties by reducing oxidative stress and promoting detoxification pathways in neural cells .

Clinical Applications

This compound has been studied primarily in the context of autoimmune diseases such as multiple sclerosis (MS) and psoriasis. Below are key findings from relevant studies:

1. Multiple Sclerosis

Fumaric acid esters, including this compound, have shown promise in treating relapsing forms of MS. A study indicated that these compounds could significantly reduce disease progression and inflammation in experimental models of MS .

2. Psoriasis

The efficacy of this compound in treating psoriasis has been well-documented. Clinical trials reveal that it can significantly reduce the severity of psoriatic lesions by modulating immune responses and inhibiting cellular proliferation.

Case Studies

Several case studies have illustrated the effectiveness of this compound:

- Case Study 1 : A patient with severe psoriasis showed marked improvement after 12 weeks of treatment with fumaric acid esters, with a reduction in PASI scores (Psoriasis Area Severity Index) by over 50% .

- Case Study 2 : In a cohort study involving MS patients treated with dimethyl fumarate (DMF), a significant decrease in relapse rates was observed alongside improved quality of life metrics .

Propriétés

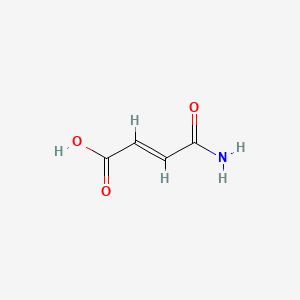

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.